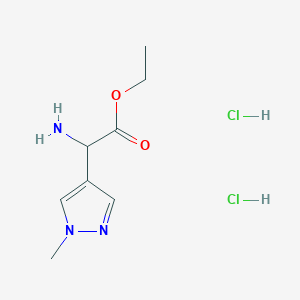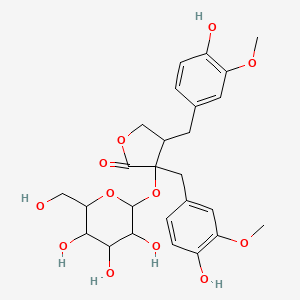![molecular formula C10H12FN3O6 B12309025 4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide](/img/structure/B12309025.png)
4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxyméthyl)tétrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide est un composé organique complexe doté d'un potentiel significatif dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un cycle tétrahydrofurane, un cycle pyrazine et plusieurs groupes hydroxyle, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxyméthyl)tétrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide implique généralement plusieurs étapes, notamment la formation du cycle tétrahydrofurane et du cycle pyrazine. Les conditions de réaction nécessitent souvent un contrôle précis de la température, du pH et l'utilisation de catalyseurs spécifiques pour garantir la stéréochimie correcte du produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. Ces méthodes assurent un rendement et une pureté élevés du composé, ce qui est essentiel pour son application dans diverses industries.
Analyse Des Réactions Chimiques
Types de réactions
4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxyméthyl)tétrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour former divers dérivés avec différents groupes fonctionnels.
Substitution : L'atome de fluor peut être substitué par d'autres halogènes ou groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers agents halogénants. Les réactions nécessitent généralement des températures contrôlées et des atmosphères inertes pour prévenir des réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent produire des dérivés halogénés.
Applications de la recherche scientifique
4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxyméthyl)tétrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme unité de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions avec les enzymes.
Médecine : Enquête sur ses effets thérapeutiques potentiels, y compris ses propriétés antivirales et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxyméthyl)tétrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxyméthyl)tétrahydro-2-furyl]-6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide
- 4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxyméthyl)tétrahydro-2-furyl]-6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide
Unicité
L'unicité de 4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxyméthyl)tétrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide réside dans sa substitution spécifique par le fluor, qui peut modifier considérablement ses propriétés chimiques et biologiques par rapport à ses analogues chloro et bromo. Cet atome de fluor peut améliorer la stabilité, la biodisponibilité et l'interaction du composé avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C10H12FN3O6 |
|---|---|
Poids moléculaire |
289.22 g/mol |
Nom IUPAC |
4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide |
InChI |
InChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18) |
Clé InChI |
LKZVKGXWHGKNSF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate](/img/structure/B12308942.png)
![2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12308948.png)

![2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one](/img/structure/B12308972.png)
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol](/img/structure/B12308980.png)
![2-[2-(4-Ethylphenyl)ethoxy]acetic acid](/img/structure/B12308985.png)

![2,15-Dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid](/img/structure/B12308990.png)
![N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B12309002.png)
![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel-](/img/structure/B12309007.png)


![hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B12309031.png)

